Cas no 899734-66-8 (3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

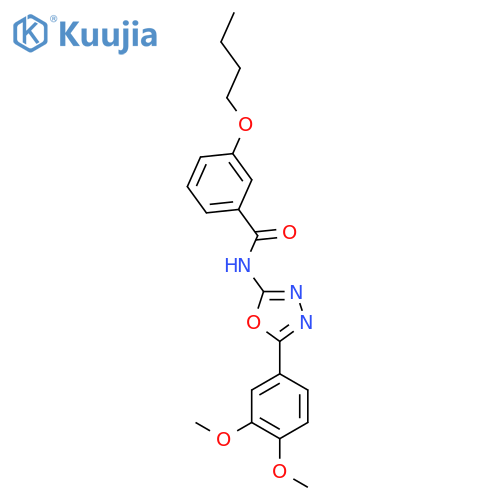

899734-66-8 structure

商品名:3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- F2767-0205

- SCHEMBL17718635

- AKOS024678889

- 899734-66-8

- 3-butoxy-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- VU0497284-1

- 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

-

- インチ: 1S/C21H23N3O5/c1-4-5-11-28-16-8-6-7-14(12-16)19(25)22-21-24-23-20(29-21)15-9-10-17(26-2)18(13-15)27-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25)

- InChIKey: URMQZINOPHJYOW-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(C(NC2=NN=C(C3C=CC(=C(C=3)OC)OC)O2)=O)C=1)CCCC

計算された属性

- せいみつぶんしりょう: 397.16377084g/mol

- どういたいしつりょう: 397.16377084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 95.7Ų

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2767-0205-5μmol |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-10mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-50mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-2μmol |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-5mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-15mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-1mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-20mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-30mg |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2767-0205-10μmol |

3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

899734-66-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

899734-66-8 (3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬